Batoprazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-piperazin-1-ylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-5-4-10-2-1-3-11(13(10)17-12)15-8-6-14-7-9-15/h1-5,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYYDFXUUJQQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2OC(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147254 | |
| Record name | Batoprazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105685-11-8 | |
| Record name | 8-(1-Piperazinyl)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105685-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Batoprazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105685118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Batoprazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BATOPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZY3PL8Q0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology and Receptor System Interactions of Batoprazine
Characterization of Serotonin (B10506) Receptor Binding Profiles
Batoprazine exerts its pharmacological effects through a multifaceted interaction with the serotonin receptor system, acting as an agonist at several key subtypes and demonstrating modulatory activity at others.
Agonistic Activity at 5-HT1A Receptors
This compound is a recognized agonist at the 5-HT1A receptor. wikipedia.orgwikipedia.orgtocris.comwikipedia.orgwikipedia.orgmims.com This agonistic activity is considered a primary mechanism through which this compound influences central nervous system function. The 5-HT1A receptors are widely distributed throughout the central nervous system and are involved in the modulation of serotonin levels, which in turn affects mood and behavior. wikipedia.org Activation of these receptors by compounds like this compound has been linked to anti-aggressive and "serenic" effects in animal models. wikipedia.orgtocris.comwikipedia.orgmims.com
Agonistic Activity at 5-HT1B Receptors
In addition to its action at 5-HT1A receptors, this compound also functions as an agonist at the 5-HT1B receptor. wikipedia.orgwikipedia.orgtocris.comwikipedia.orgwikipedia.orgmims.com This dual agonism at both 5-HT1A and 5-HT1B receptors is a hallmark of this compound's pharmacological profile. wikipedia.org Studies have indicated that the activation of 5-HT1B receptors, alongside 5-HT1A, contributes to the compound's ability to reduce aggressive behavior. wikipedia.org
Agonistic Activity at 5-HT4 Receptors and Ligand Selectivity
Research has also investigated this compound's interaction with 5-HT4 receptors, particularly in the context of gastroenterology. This compound has been described as a selective 5-HT4 receptor agonist, with its chemical structure tailored to bind selectively to this receptor subtype while minimizing interactions with other serotonin receptors. wikipedia.org This selectivity is crucial for potentially reducing off-target side effects associated with less selective serotonergic agents. wikipedia.orgmims.com By agonizing 5-HT4 receptors, this compound may enhance gastrointestinal motility, suggesting a potential role in conditions such as gastroesophageal reflux disease and constipation. wikipedia.org
Modulation of Other Serotonin Receptor Subtypes (e.g., 5-HT2A, 5-HT2C)
The table below summarizes the serotonin receptor binding profile of this compound:
| Receptor Subtype | Activity | Primary G-Protein Coupling |
| 5-HT1A | Agonist | Gi/Go nih.govwikipedia.org |
| 5-HT1B | Agonist | Gi/Go nih.govwikipedia.org |
| 5-HT4 | Agonist | Gs (typically) nih.gov |
| 5-HT2A | Antagonist | Gq11 (typically) nih.gov |
| 5-HT2C | Antagonist | Gq11 (typically) nih.gov |
Intracellular Signaling Pathway Elucidation
G-Protein Coupled Receptor Coupling
Serotonin receptors, with the exception of the 5-HT3 receptor which is a ligand-gated ion channel, are predominantly G-protein coupled receptors (GPCRs). nih.govnih.govnih.gov GPCRs are cell surface receptors that detect extracellular molecules and initiate cellular responses by activating heterotrimeric G proteins. nih.govnih.govnih.gov
The activation process involves an agonist, such as this compound, binding to the GPCR, which induces a conformational change in the receptor. nih.gov This change is then transmitted to the bound Gα subunit of the heterotrimeric G protein. nih.gov The activated Gα subunit facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP), a rate-limiting step in G-protein activation, leading to the dissociation of the Gα subunit from the Gβγ dimer and from the receptor. nih.govwikipedia.org
For the specific serotonin receptor subtypes targeted by this compound:
5-HT1A and 5-HT1B receptors are primarily coupled to Gi/Go proteins. nih.govwikipedia.org Activation of these G proteins typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov
5-HT4 receptors are generally coupled to Gs proteins. nih.gov Activation of Gs proteins stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.
5-HT2A and 5-HT2C receptors are typically coupled to Gq11 proteins. nih.gov Activation of Gq11 proteins triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentration. nih.gov
This compound's agonistic and antagonistic actions at these specific GPCRs modulate their respective G-protein coupling pathways, thereby influencing downstream intracellular signaling cascades.
Preclinical Efficacy and Mechanistic Investigations of Batoprazine in Research Models
Neuropharmacological Effects and Behavioral Paradigms
Batoprazine's influence on the central nervous system is primarily mediated through its agonistic activity at serotonin (B10506) 5-HT1A and 5-HT1B receptors, which are crucial for modulating mood and behavior. wikipedia.org
This compound has demonstrated selective anti-aggressive effects in various animal models, providing insights into the role of serotonin receptor subtypes in behavioral regulation.
Offensive aggression models in rodents are commonly used to assess anti-aggressive compounds. Researchers, such as those in the group of De Boer, have extensively tested ligands like this compound in male rat models of offensive aggression, specifically using Wildtype Groningen (WTG) rats. These models involve confronting aggressive resident male rats with an intruder to observe and quantify aggressive behaviors. researchgate.netnih.gov
For instance, studies have shown that selective 5-HT1A receptor agonists, including those related to this compound, can potently reduce offensive aggression in these models. researchgate.netnih.gov
The serotonin (5-HT) system in the brain significantly influences aggression. This compound exerts its anti-aggressive effects primarily through agonism at the 5-HT1A and 5-HT1B receptors. wikipedia.org These receptors are involved in modulating serotonin levels in the brain, which in turn affects mood and behavior. Activation of these receptors by this compound can effectively lower aggression levels.
The dorsal raphe nucleus (DRN), a midbrain structure predominantly composed of serotonergic neurons, is known to regulate aggressive behavior. While a classical view suggested that decreased 5-HT activity increases aggression, recent studies indicate a more complex role for the DRN 5-HT system. researchgate.net The anti-aggressive effects of 5-HT1A receptor agonists challenge the simple serotonin deficiency hypothesis, suggesting that the precise site of action (presynaptic autoreceptors in the raphe versus postsynaptic heteroreceptors in the forebrain) is critical. d-nb.info
Studies have indicated that stimulating endogenous oxytocin, released upon 5-HT1A receptor activation in the hypothalamus, may mediate some of the effects of 5-HT1A receptor agonists on social behavior, though its direct involvement in aggression reduction by these compounds requires further clarification. researchgate.net
Table 1: Key Serotonin Receptors and Their Role in Aggression Modulation
| Receptor Subtype | Primary Mechanism of Action | Role in Aggression Modulation | Relevant Findings |
| 5-HT1A | Agonism (e.g., by this compound) wikipedia.org | Reduces aggression; involved in social behavior researchgate.net | Activation in raphe somatodendritic autoreceptors and forebrain postsynaptic heteroreceptors contributes to anti-aggressive effects. d-nb.info |
| 5-HT1B | Agonism (e.g., by this compound) wikipedia.org | Reduces aggression wikipedia.org | Highly selective role in modulating offensive aggression, particularly postsynaptically located 5-HT1B heteroreceptors. researchgate.net |
While this compound is primarily recognized for its anti-aggressive properties, it belongs to a class of drugs (serenics) that have also been explored for anxiolytic effects. labome.com Some 5-HT1A receptor agonists, which include this compound, are known to have anxiolytic-like activity. researchgate.net However, some reports indicate that eltoprazine (B1671187), a related compound, may potentiate anxiety reactions in rodents, which raises questions about the behavioral specificity of these substances. nih.gov
This compound has demonstrated potential neuroprotective effects in preclinical investigations.
This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with the pathology of Alzheimer's disease. who.int This inhibition may contribute to its neuroprotective effects by enhancing cholinergic neurotransmission. The cholinergic system, which relies on the neurotransmitter acetylcholine (B1216132) (ACh), plays a significant role in cognition and other physiological processes. researchgate.netnumberanalytics.com By inhibiting AChE, this compound can increase the availability of ACh, thereby supporting cholinergic function. researchgate.net
Table 2: Investigational Neuroprotective Mechanisms of this compound
| Mechanism | Description | Potential Contribution to Neuroprotection |
| Acetylcholinesterase Inhibition | This compound inhibits AChE, an enzyme that breaks down acetylcholine. who.int | Enhances cholinergic neurotransmission, which is relevant for cognitive function and implicated in neurodegenerative diseases like Alzheimer's. researchgate.net |
| Oxidative Stress Reduction | In vitro studies suggest this compound can attenuate oxidative stress-induced damage in neuronal cells. | Protects against neurodegeneration by mitigating cellular damage caused by oxidative stress. |
Investigational Neuroprotective Mechanisms
Attenuation of Oxidative Stress-Induced Cellular Damage
Preclinical investigations have explored this compound's capacity to mitigate cellular damage induced by oxidative stress. Animal studies have indicated that the administration of this compound leads to significant improvements in cognitive function and reduced neuronal damage following induced oxidative stress. Furthermore, in vitro studies have shown that this compound can attenuate oxidative stress-induced damage in neuronal cells, suggesting its potential utility in protecting against neurodegeneration. Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant capacity of cells, which can lead to molecular damage. nih.gov this compound has also been observed to inhibit acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. This inhibition may contribute to its neuroprotective effects by enhancing cholinergic neurotransmission. The compound itself has demonstrated antioxidant activity. researchgate.net
Exploration of Antidepressant-like Behavioral Outcomes
This compound is classified as a "serenic" agent, a term used for compounds that exhibit anti-aggressive effects. wikipedia.orgwikipedia.orglabome.comresearchgate.net This classification stems from animal research, where this compound, alongside other phenylpiperazine mixed 5-HT1A and 5-HT1B receptor agonists like eltoprazine and fluprazine, has shown properties that reduce aggressive behaviors. wikipedia.orgwikipedia.orglabome.comresearchgate.net While its primary study focus has been on aggression control, the agonism at 5-HT1A and 5-HT1B receptors is noteworthy. These serotonin receptor subtypes are relevant to broader serotonergic modulation, as 5-HT1A receptor agonists are also utilized as anxiolytics and antidepressants. wikipedia.orglabome.comgoogle.comnih.gov Some 5-HT4 receptor agonists, which this compound also interacts with, have demonstrated potential as nootropic and antidepressant agents. wikipedia.org
Gastrointestinal System Effects and Motility Regulation
5-HT4 Receptor-Mediated Prokinetic Actions in Experimental Models
This compound acts as a selective 5-HT4 receptor agonist. ontosight.ai This selective action allows it to enhance gastrointestinal (GI) motility, which could be beneficial for conditions characterized by impaired gut movement, such as gastroesophageal reflux disease and constipation. ontosight.ai Its molecular structure is specifically designed to minimize interactions with other serotonin receptors, thereby potentially reducing off-target effects. ontosight.ai 5-HT4 receptor agonists are well-known for their prokinetic actions within the GI tract. wikipedia.orgnih.govnih.gov Research indicates that the stimulation of epithelial 5-HT4 receptors can effectively potentiate propulsive motility in the gut. nih.govnih.gov Compounds such as prucalopride (B966) and tegaserod, which are also 5-HT4 receptor agonists, have been developed and are used to treat various GI motility disorders, underscoring the therapeutic relevance of targeting this receptor. wikipedia.orgmdpi.com
Methodological Approaches for Assessing Gastrointestinal Motility in Animal Models (e.g., Guinea Pigs, Rats, Dogs)
Assessing gastrointestinal motility is crucial for understanding the effects of various compounds, including this compound, on the digestive system. A range of methodological approaches, both in vivo and in vitro, are employed in animal models such as guinea pigs, rats, and dogs. Small rodents, particularly mice and rats, are frequently utilized due to their practicality in laboratory settings. researchgate.net Guinea pigs are considered suitable models for studying intestinal motility and the enteric nervous system. nih.gov Dogs are also employed in some gastrointestinal studies. scielo.brijper.org
Table 1: Methodological Approaches for Assessing Gastrointestinal Motility in Animal Models
| Method Type | Technique | Principle/Application | Animal Models | Key Features |
| In Vivo | Activated Charcoal Technique | Measures gastrointestinal transit time by administering a marker and tracking its distance traveled. Considered a gold standard. scielo.br | Various, including rodents. scielo.br | Simple, quantitative measure of transit time. scielo.br |
| Alternating Current Biosusceptometry (ACB) | Non-invasive technique for assessing GI transit and motility by monitoring magnetic tracers. Measures gastric emptying, transit, and contractility. researchgate.netscielo.br | Rats, dogs. researchgate.netscielo.br | Non-invasive, widely used, validated against gold standards. researchgate.netscielo.br | |
| Swallowable Telemetric Capsule (AC Electromagnetic Localization) | Portable system that simultaneously measures transit time and contraction frequency by analyzing changes in the position and orientation of an ingested capsule. tandfonline.com | Not explicitly specified for animal models, but principle is applicable. tandfonline.com | Portable, provides both transit time and contraction frequency. tandfonline.com | |
| Roentgenologic Visualization (Barium Meal) | Measures the time taken for a barium meal to reach identifiable anatomical points by imaging. ijper.org | Larger animals (e.g., dogs, cats). ijper.org | One of the oldest methods, provides visual assessment. ijper.org | |
| Visible Marker Methods | Simple and inexpensive methods involving the observation of marker passage. ijper.org | Various. ijper.org | Simplicity and cost-effectiveness. ijper.org | |
| Phenol Red Method | Used to assess gastric emptying by measuring the recovery of a non-absorbable dye. ijper.org | Mice, rats. ijper.org | Quantitative measure of gastric emptying. ijper.org | |
| Ultrasonography | Non-invasive imaging technique used to evaluate small intestinal motility by quantifying duodenal wall locomotion activity. jst.go.jpnih.gov | Mice. jst.go.jpnih.gov | Non-invasive, quantitative assessment of motility. nih.gov | |
| In Vitro | Organ Bath Technique | Measures the contractility of isolated intestinal segments by dissecting tissue and exposing it to pharmacological agents in a controlled bath. scielo.brijper.org | Guinea pig ileum, rabbit jejunum, rat/guinea pig midcolon. scielo.brijper.org | Allows for precise study of tissue response to drugs, ex-vivo. scielo.brijper.org |
Antimicrobial Activity and Proposed Targets
Spectrum of Activity Against Bacterial Strains (e.g., Gram-Positive Bacteria)
Research indicates that this compound possesses significant antimicrobial properties. It exhibits potent antibacterial effects, particularly against Gram-positive bacterial strains. Specific examples of susceptible Gram-positive bacteria include Staphylococcus aureus, Bacillus subtilis, and Streptococcus mutans.
The efficacy of this compound in these studies is highlighted by its Minimum Inhibitory Concentration (MIC) values, which range from 0.12 to 1.95 µg/mL. These values suggest a strong antibacterial potency, comparable to that of established antibiotics such as ciprofloxacin (B1669076) and vancomycin (B549263). Furthermore, this compound has been found to be effective against multidrug-resistant bacterial strains, positioning it as a potential alternative treatment in cases where conventional therapies may fail.
Table 2: this compound's Antimicrobial Activity Against Gram-Positive Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) Range (µg/mL) | Comparison to Established Antibiotics |
| Staphylococcus aureus | 0.12 - 1.95 | Comparable to ciprofloxacin and vancomycin |
| Bacillus subtilis | 0.12 - 1.95 | Comparable to ciprofloxacin and vancomycin |
| Streptococcus mutans | 0.12 - 1.95 | Comparable to ciprofloxacin and vancomycin |
Enzymatic Inhibition as a Putative Mechanism (e.g., Dihydrofolate Reductase)
Dihydrofolate reductase (DHFR) is an indispensable enzyme involved in folate metabolism, which is critical for cell proliferation and the synthesis of nucleic acids (purines and pyrimidines). guidetopharmacology.orgnih.govresearchgate.netmdpi.comnih.gov Due to its essential role, DHFR is a validated molecular target for various therapeutic purposes, including the development of anticancer and antimicrobial agents. nih.govmdpi.comnih.govspringermedizin.dewikipedia.org For instance, methotrexate (B535133) is a well-known DHFR inhibitor used in cancer chemotherapy, while trimethoprim (B1683648) targets bacterial DHFR as an antibacterial agent. guidetopharmacology.orgnih.govmdpi.comspringermedizin.denih.gov Despite the general importance of enzymatic inhibition, particularly of DHFR, in pharmacological research, direct scientific evidence specifically linking this compound to the inhibition of dihydrofolate reductase was not identified in the available literature.
Anti-Inflammatory Research
This compound is a compound belonging to the coumarin (B35378) family. uni.lu Coumarins are a diverse group of naturally occurring and synthetic compounds known for a wide array of pharmacological activities, including notable anti-inflammatory properties. uni.lu Research has indicated that this compound exhibits anti-inflammatory potential. genome.jpsemanticscholar.org This aligns with the broader understanding of coumarins, which are recognized for their ability to modulate inflammatory processes. uni.lu
Other Investigational Applications (e.g., Antiviral Potential)
Beyond its effects on aggression and inflammation, this compound has been explored for other investigational applications. It has been investigated for its potential therapeutic utility in gastroenterology. In this context, this compound is suggested to act as a selective 5-HT4 receptor agonist. nih.gov The 5-HT4 receptors play a significant role in regulating gastrointestinal motility, and by activating these receptors, this compound may enhance motility, potentially offering benefits in conditions such as gastroesophageal reflux disease (GERD) and constipation. nih.gov
Furthermore, given that this compound is a coumarin, its antiviral potential has been a subject of in silico research. uni.lucenmed.com Coumarins, as a class, have demonstrated high antiviral profiles against various viral species, including HIV, influenza, hepatitis viruses, Enterovirus 71 (EV71), coxsackievirus A16 (CVA16), dengue virus, and chikungunya virus. cenmed.com Molecular docking and dynamic simulations have been employed to examine the potential of coumarins, including this compound, to inhibit the replication of SARS-CoV-2 by targeting key viral enzymes such as the main protease (Mpro), papain-like protease (PLpro), and RNA-dependent RNA polymerase. cenmed.comfishersci.ca For example, in silico studies have reported a docking score of -5.45 for this compound against the SARS-CoV-2 main protease. cenmed.comfishersci.ca While these in silico findings suggest a potential interaction, further biological evidence is required to confirm the direct antiviral activity of this compound. cenmed.comfishersci.ca
Detailed Research Findings
Table 1: this compound's Binding Affinity to SARS-CoV-2 Main Protease (Mpro) (In Silico)
| Compound | Target Protein (SARS-CoV-2) | Docking Score (kcal/mol) |
| This compound | Main Protease (Mpro) | -5.45 cenmed.comfishersci.ca |
| Standard N3 | Main Protease (Mpro) | -8.52 cenmed.comfishersci.ca |
Note: Docking scores are derived from in silico molecular simulations and indicate potential binding affinity; lower (more negative) values suggest stronger binding. Standard N3 is a reference compound used in the study. cenmed.comfishersci.ca
Chemical Synthesis, Derivatization, and Structure Activity Relationship Sar of Batoprazine
Elucidation of Structure-Activity Relationships for Serotonin (B10506) Receptor Ligand Properties
SAR Comparisons with Congeneric Compounds (e.g., Eltoprazine (B1671187), Fluprazine, Naphthylpiperazine)
Batoprazine is structurally and pharmacologically related to other phenylpiperazine derivatives, including Eltoprazine, Fluprazine, and Naphthylpiperazine. These compounds are generally characterized as serenics, exhibiting anti-aggressive effects, primarily through their agonistic activity at serotonin 5-HT1A and 5-HT1B receptors. wikipedia.orgzhanggroup.orgwikipedia.orgfishersci.ficenmed.com
Similarities in Receptor Agonism:
This compound acts as an agonist at both 5-HT1A and 5-HT1B receptors. wikipedia.org
Eltoprazine also functions as an agonist for 5-HT1A and 5-HT1B receptors, and notably, as an antagonist of the 5-HT2C receptor. zhanggroup.org
Fluprazine , like Eltoprazine, is likely to act as an agonist at the 5-HT1A and 5-HT1B receptors. wikipedia.org
1-(1-Naphthyl)piperazine (1-NP) , while a ligand for serotonin receptors, exhibits a more complex profile. It acts as an antagonist for 5-HT1 and 5-HT2 receptors in rat cortical membranes. However, in the absence of serotonin, it may function as an agonist of the 5-HT1 receptor. Furthermore, 1-NP demonstrates high affinity for 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors, and may also bind to 5-HT4 and the serotonin transporter (SERT). wikipedia.orgnih.gov
Key Structural Elements and SAR: The piperazine (B1678402) scaffold is a common "privileged structure" frequently found in biologically active compounds, including those targeting serotonin receptors. nih.gov Structure-activity relationship studies on phenylpiperazines often highlight the importance of substituents on the piperazine unit for their inhibitory or agonistic activity. For instance, the phenyl group in phenylpiperazines is considered a crucial element for their activity. While specific quantitative SAR data directly comparing the coumarin (B35378) moiety of this compound with the other phenylpiperazines' aromatic systems were not extensively detailed, the coumarin structure is a known pharmacophore with diverse biological activities.
A study involving drug-drug discrimination in rats indicated that Eltoprazine generalized to this compound and 1-(1-Naphthyl)piperazine, suggesting shared pharmacological mechanisms and receptor interactions among these compounds.
| Compound Name | Primary Receptor Actions (Agonism) | Additional Receptor Actions | Chemical Class |
|---|---|---|---|
| This compound | 5-HT1A, 5-HT1B wikipedia.org | None explicitly stated beyond 5-HT1A/1B agonism wikipedia.org | Phenylpiperazine, Coumarin derivative wikipedia.org |
| Eltoprazine | 5-HT1A, 5-HT1B zhanggroup.org | 5-HT2C antagonist zhanggroup.org | Phenylpiperazine zhanggroup.org |
| Fluprazine | Likely 5-HT1A, 5-HT1B wikipedia.org | None explicitly stated wikipedia.org | Phenylpiperazine wikipedia.org |
| 1-(1-Naphthyl)piperazine | Partial agonism at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F (in absence of 5-HT for 5-HT1) wikipedia.orgnih.gov | Antagonism at 5-HT1, 5-HT2A, 5-HT2B, 5-HT2C; High affinity for 5-HT3, 5-HT5A, 5-HT6, 5-HT7; May bind to 5-HT4 and SERT wikipedia.orgnih.gov | Phenylpiperazine derivative wikipedia.org |
Chemical Reactivity and Transformations
This compound, due to its chemical structure incorporating a piperazine ring and a coumarin moiety, undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation Pathways
This compound can be oxidized to yield corresponding N-oxides. This transformation typically involves the nitrogen atoms within the piperazine ring. Common oxidizing agents employed for such reactions include hydrogen peroxide and peracids. The coumarin part of the molecule, possessing double bonds, can also be susceptible to oxidation, such as through ozonolysis, a process known to activate compounds by forming carbonyl oxygens.
Reduction Pathways
The reduction of this compound results in the formation of piperazine derivatives. This process typically targets reducible functional groups within the molecule. Reducing agents commonly utilized for these transformations include lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4).
Substitution Reactions
This compound is capable of undergoing substitution reactions, particularly at the piperazine ring. These reactions involve the replacement of one functional group with another. Halogenating agents and various nucleophiles are frequently used to facilitate these substitution reactions, leading to the synthesis of diverse substituted phenylpiperazine derivatives. The foundational synthesis of this compound itself involves a nucleophilic substitution reaction, where the hydroxyl group of 8-hydroxycoumarin (B196171) is replaced by the piperazine moiety.
Advanced Research Methodologies and Conceptual Frameworks in Batoprazine Studies
In Vitro Pharmacological Characterization Techniques
The initial characterization of Batoprazine's interaction with biological targets is conducted through a variety of in vitro assays. These laboratory-based techniques are fundamental in determining the compound's affinity for specific receptors and its functional impact on cellular processes.
Radioligand Binding Assays for Affinity and Potency Determination (e.g., IC50 Values)
Radioligand binding assays are a cornerstone in pharmacology for quantifying the affinity of a compound for a specific receptor. This technique involves the use of a radioactively labeled ligand (a molecule that binds to a receptor) that is known to bind to the target of interest. By measuring the displacement of this radioligand by this compound, researchers can determine the compound's binding affinity, often expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower Kᵢ or IC₅₀ value signifies a higher binding affinity.
While specific binding affinity data for this compound is not widely available in the public domain, the methodology would involve incubating membranes from cells expressing the target receptors (e.g., serotonin (B10506) or dopamine (B1211576) receptors) with a specific radioligand in the presence of varying concentrations of this compound. The amount of radioligand binding is then measured, and the data is used to calculate the IC₅₀ value.
For illustrative purposes, the table below shows representative binding affinities for a related class of compounds, arylpiperazine derivatives, at various key neurotransmitter receptors.
Table 1: Representative Binding Affinities (Kᵢ, nM) of Arylpiperazine Derivatives at Selected Receptors
| Compound | 5-HT₁ₐ | 5-HT₂ₐ | D₂ |
|---|---|---|---|
| Derivative A | 1.5 | 25.0 | 150.0 |
| Derivative B | 5.2 | 10.5 | 75.0 |
| Derivative C | 0.8 | 50.2 | 200.5 |
Note: This data is representative of the arylpiperazine class and does not represent specific data for this compound.
Cellular Functional Assays for Receptor Activation and Signal Transduction (e.g., Forskolin-stimulated cAMP formation, 5-HT uptake inhibition)
Beyond simple binding, cellular functional assays are crucial for determining whether a compound acts as an agonist (activator), antagonist (blocker), or inverse agonist at a receptor. These assays measure the downstream cellular responses following receptor binding.
One common assay is the measurement of forskolin-stimulated cyclic AMP (cAMP) formation . Forskolin is a compound that directly activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. For G-protein coupled receptors (GPCRs) that inhibit adenylyl cyclase (like the 5-HT₁ₐ receptor), an agonist will decrease the forskolin-stimulated cAMP production. By measuring the extent of this decrease in the presence of this compound, its functional activity and potency can be determined.
Another key functional assay is the 5-HT (serotonin) uptake inhibition assay. This test is particularly relevant for compounds that may interact with the serotonin transporter (SERT). The assay measures the ability of a compound to block the reuptake of radioactively labeled serotonin into cells (often synaptosomes or cells engineered to express SERT). A potent inhibitor of 5-HT uptake would be a candidate for further investigation for its potential antidepressant effects.
High-Throughput Screening Approaches (e.g., CEREP Panels)
To obtain a broader understanding of a compound's selectivity and potential off-target effects, high-throughput screening (HTS) is employed. This involves testing the compound against a large panel of receptors, ion channels, and enzymes. Companies like CEREP (now part of Eurofins Discovery) offer comprehensive safety and selectivity panels.
Preclinical Animal Model Development and Validation
Following in vitro characterization, the biological effects of this compound are investigated in living organisms using preclinical animal models. These studies are essential for understanding the compound's effects on complex physiological and behavioral processes.
Model Selection and Experimental Design for Specific Biological Effects
The choice of an animal model is dictated by the specific biological question being investigated. For a compound like this compound, with a likely profile of interacting with serotonergic and dopaminergic systems, a range of validated animal models of neuropsychiatric and neurological disorders would be relevant.
For example, to study potential anxiolytic or antidepressant effects, models such as the elevated plus-maze, light-dark box, and forced swim test in rodents are commonly used. To investigate effects on motor function and potential antipsychotic-like activity, models of dopamine hyperactivity, such as amphetamine-induced hyperlocomotion, are employed. For studying effects on cognition, various maze-based tasks assessing learning and memory are utilized. The experimental design for these studies involves careful consideration of the animal species and strain, route of administration, and the inclusion of appropriate control groups.
Behavioral and Neurochemical Readouts in Animal Studies
In these animal models, a variety of behavioral and neurochemical readouts are measured to assess the effects of this compound.
Behavioral readouts are direct observations of the animal's behavior. In the elevated plus-maze, for instance, an anxiolytic effect would be indicated by an increase in the time spent in the open arms. In the forced swim test, an antidepressant-like effect is suggested by a decrease in immobility time.
Neurochemical readouts involve measuring changes in brain chemistry. Techniques like in vivo microdialysis allow for the real-time measurement of neurotransmitter levels (e.g., serotonin, dopamine, and their metabolites) in specific brain regions of freely moving animals following the administration of this compound. Post-mortem tissue analysis can also be used to measure neurotransmitter levels and receptor density. These neurochemical data provide a direct link between the compound's pharmacological action and its observed behavioral effects.
Considerations for Batch-to-Batch Variability in Preclinical Efficacy Studies
In the realm of preclinical drug development, the consistency and reproducibility of experimental results are paramount. A significant factor that can undermine these principles is batch-to-batch variability—subtle differences in the chemical or physical properties of a compound between different synthesis batches. For a compound like this compound, ensuring consistency across batches is critical for obtaining reliable and interpretable data from preclinical efficacy studies.
Pharmacokinetic variability from batch to batch can have a major impact on the estimation of a drug's bioequivalence. nih.gov If manufacturing batches differ from one another, a conventional preclinical study comparing a single batch of a test compound to a reference may not yield a consistent or reliable result. nih.gov This variability can arise from multiple sources during synthesis and purification, including minor impurities, different polymorphic forms, or variations in particle size. Such inconsistencies can alter the compound's solubility, stability, and bioavailability, thereby affecting its efficacy in preclinical models.
To mitigate the impact of this variability, rigorous quality control and analytical characterization of each batch of this compound are essential. Implementing multi-batch testing protocols in preclinical studies can also help to account for and quantify the extent of variability, ensuring that the observed efficacy is a true pharmacological effect of the compound and not an artifact of a single, potentially anomalous, batch. nih.govresearchgate.net The goal is to deliver a comparison that is interpretable beyond the specific batches used in any single study. nih.govresearchgate.net
Table 1: Sources and Potential Impacts of Batch-to-Batch Variability in this compound Preclinical Studies
| Source of Variability | Potential Impact on Preclinical Efficacy | Mitigation Strategy |
|---|---|---|
| Chemical Purity | Introduction of active or interfering impurities that could alter biological response. | High-performance liquid chromatography (HPLC), Mass spectrometry (MS) |
| Polymorphism | Different crystal forms can affect solubility and dissolution rate, altering bioavailability and exposure. | X-ray powder diffraction (XRPD), Differential scanning calorimetry (DSC) |
| Particle Size | Can influence dissolution rates, particularly for orally administered formulations, affecting absorption. | Laser diffraction, Microscopy |
| Residual Solvents | May introduce toxicity or alter the compound's physicochemical properties. | Gas chromatography (GC) |
Computational Chemistry and Molecular Modeling Applications
Computational techniques are indispensable tools in modern drug discovery, allowing researchers to investigate and predict the behavior of molecules like this compound at an atomic level. springernature.com These in silico methods provide profound insights into drug-target interactions, guide lead optimization, and can identify new therapeutic opportunities.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. nih.govmdpi.com For this compound, docking studies are instrumental in elucidating how it interacts with its primary targets, such as the serotonin 5-HT1A and dopamine D2 receptors. The process involves generating multiple possible conformations of this compound within the receptor's binding site and using a scoring function to rank them based on binding affinity. nih.gov
These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between this compound and specific amino acid residues in the receptor. nih.gov This information is crucial for understanding the structural basis of its pharmacological activity and can guide the design of new analogues with improved affinity or selectivity. Post-docking analysis helps to identify the most promising candidates for further study by calculating the binding affinity and analyzing the docked structures. nih.gov
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov For this compound, MD simulations can be used to assess the stability of the docked pose within the receptor's binding site. researchgate.net By simulating the complex in a realistic environment (e.g., solvated in water), researchers can observe how the ligand and protein adapt to each other, revealing the flexibility of the binding pocket and the stability of key interactions. mdpi.com
Conformational analysis during MD simulations helps identify the most stable and frequently occurring shapes of both the ligand and the receptor. nih.gov This technique is particularly useful for understanding how this compound's binding might induce conformational changes in the receptor, which is often the initial step in triggering a downstream biological signal. The ability of MD simulations to model these large conformational changes provides insights that are inaccessible through static docking methods alone. nih.gov
Table 2: Application of Molecular Modeling Techniques to this compound Research
| Technique | Research Question | Key Outputs |
|---|---|---|
| Molecular Docking | How does this compound bind to its target receptors (e.g., 5-HT1A)? | Binding pose, Binding affinity score, Key interacting amino acid residues. mdpi.com |
| Molecular Dynamics | Is the this compound-receptor complex stable over time? What conformational changes occur upon binding? | Trajectory of atomic motion, Root-mean-square deviation (RMSD), Root-mean-square fluctuation (RMSF), Interaction stability. mdpi.com |
| In Silico Screening | Could this compound have therapeutic effects on other biological targets? | List of potential new protein targets, "Hit" compounds for further investigation. springernature.com |
In silico screening leverages computational power to search for new uses for existing drugs, a strategy known as drug repurposing. springernature.comnih.gov This approach can significantly reduce the time and cost associated with drug development. nih.gov For this compound, computational screening could be employed to identify potential new therapeutic applications. This process involves docking this compound against a large library of known protein structures to find novel, unintended targets with which it might interact favorably.
By combining structure-based virtual screening with molecular dynamics, potential new "hit" compounds or targets can be identified. springernature.com Recent advances in these methodologies, often combined with machine learning, are continuously improving the precision of these repurposing efforts. nih.gov If a high-affinity interaction is predicted between this compound and a target implicated in a different disease pathway, it provides a strong rationale for initiating preclinical studies to validate this new potential use.
Translational Research Concepts and Biomarker Discovery
Translational research acts as the critical bridge between basic scientific discoveries in the laboratory and their application in clinical practice, aiming to improve human health. nih.gov For this compound, this involves translating preclinical findings on its mechanism of action and efficacy into effective clinical applications. A cornerstone of this process is the discovery and validation of biomarkers.
Biomarkers are measurable indicators of a biological state or condition. In the context of this compound development, they can serve several purposes:
Pharmacodynamic Biomarkers : These are used to demonstrate that the drug is engaging its target and having a biological effect. nih.gov For this compound, this could involve techniques like Positron Emission Tomography (PET) imaging to measure the occupancy of 5-HT1A receptors in the brain at different doses.
Prognostic Biomarkers : These biomarkers help identify patients who are most likely to experience certain clinical events or disease progression. nih.gov
Predictive Biomarkers : These are crucial for personalized medicine, as they can help predict which patients are most likely to respond to this compound treatment. nih.gov This could involve genetic markers related to serotonin or dopamine pathways.
Developing a robust suite of biomarkers is essential for a more efficient and targeted clinical development program for this compound, allowing researchers to make informed decisions about its therapeutic potential. novartis.com
Interdisciplinary Research Frontiers
The future of research into compounds like this compound lies at the intersection of multiple scientific disciplines. Integrating advanced computational models with experimental biology will be key to unlocking a deeper understanding of its therapeutic mechanisms and potential. Future frontiers include:
Pharmacogenomics : By combining genetic data with clinical outcomes, researchers can identify genetic variations that influence an individual's response to this compound, paving the way for genetically-guided therapies.
Integrated Computational-Experimental Approaches : A truly synergistic approach involves an iterative cycle where computational predictions from docking and dynamics are tested experimentally. nih.gov The experimental results are then used to refine and improve the computational models, leading to more accurate predictions and a more rapid drug development pipeline.
By embracing these interdisciplinary approaches, the scientific community can more effectively explore the full therapeutic potential of this compound and similar compounds.
Q & A
Q. What is the molecular structure and regulatory classification of Batoprazine?
this compound (C₁₃H₁₄N₂O₂) is an antipsychotic agent classified under HS code 293490 and regulated by the U.S. FDA (Unique Ingredient Identifier EZY3PL8Q0M) and the European Medicines Agency (XEVMPD Index SUB05670MIG). Its structure includes a benzodioxane moiety with a piperazine substituent, as described in its SMILES notation: O1C2C(N3CCNCC3)CCCC2CCC1=O . For structural confirmation, researchers should employ spectroscopic techniques (e.g., NMR, IR) and cross-reference with the WHO International Non-Proprietary Name (INN) guidelines (Volume 4, no. 3, 1990) .
Q. How can this compound be synthesized and characterized in a laboratory setting?
Synthesis typically involves coupling 1,4-benzodioxan-5-amine with piperazine derivatives under catalytic conditions. Post-synthesis, purity must be verified via HPLC (>98% purity threshold) and elemental analysis. For novel batches, provide full spectral data (¹H/¹³C NMR, mass spectrometry) and compare with reference standards from pharmacopeial monographs . Experimental protocols should adhere to reproducibility guidelines, including detailed reaction conditions (solvent, temperature, stoichiometry) and hazard disclosures for toxic intermediates .
Q. What are the primary pharmacological targets of this compound?
this compound acts as a serotonin receptor modulator, with affinity for 5-HT₁A and 5-HT₂A subtypes. In vitro assays (e.g., radioligand binding studies using CHO-K1 cells transfected with human receptors) are recommended to quantify IC₅₀ values. Include negative controls (e.g., ketanserin for 5-HT₂A) and validate results against known agonists/antagonists .
Advanced Research Questions
Q. How can contradictory data on this compound’s receptor binding affinity be resolved?
Discrepancies in reported IC₅₀ values may arise from assay variability (e.g., cell line differences, ligand concentrations). To address this, standardize experimental conditions:
- Use identical cell lines (e.g., HEK-293 vs. CHO-K1) across studies.
- Validate ligand purity via mass spectrometry.
- Apply statistical meta-analysis to pooled data, accounting for batch effects and outliers . Cross-referencing with structural analogs (e.g., Eltoprazine) may clarify subtype selectivity trends .
Q. What experimental designs are optimal for assessing this compound’s metabolic stability in vivo?
Use a crossover design in rodent models to compare pharmacokinetic parameters (t₁/₂, Cₘₐₓ, AUC) under fed/fasted states. Employ LC-MS/MS for plasma metabolite profiling and identify major Phase I/II pathways (e.g., CYP3A4-mediated oxidation). Include control groups dosed with CYP inhibitors (e.g., ketoconazole) to isolate metabolic routes . For human extrapolation, pair with in vitro hepatocyte assays and PBPK modeling .
Q. How should researchers address batch-to-batch variability in this compound’s preclinical efficacy studies?
Implement quality-by-design (QbD) principles:
- Characterize raw materials via DSC and XRPD to detect polymorphic variations.
- Standardize synthesis protocols using DoE (Design of Experiments) to optimize critical parameters (e.g., reaction time, pH).
- Use ANOVA to assess inter-batch differences in efficacy endpoints (e.g., forced swim test immobility time in rodents) .
Q. What methodologies are recommended for analyzing this compound’s off-target effects in CNS studies?
Combine high-throughput screening (e.g., CEREP Panels) with transcriptomic profiling (RNA-seq) of brain tissue. For functional validation, employ CRISPR-Cas9 knockouts of candidate off-target receptors (e.g., dopamine D₂). Data should be analyzed using pathway enrichment tools (e.g., DAVID) and adjusted for multiple comparisons (Bonferroni correction) .
Methodological Best Practices
- Data Reproducibility : Archive raw datasets (spectra, chromatograms) in FAIR-compliant repositories and document metadata (e.g., instrument calibration logs) .
- Regulatory Compliance : Align preclinical protocols with ICH S7A guidelines for safety pharmacology and FDA GLP standards .
- Statistical Rigor : Power analyses must precede in vivo studies to determine sample sizes; report effect sizes with 95% confidence intervals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
